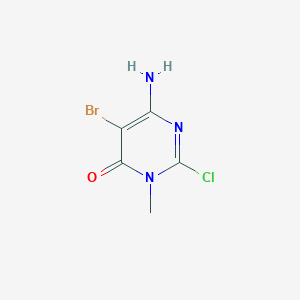
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of a pyrimidine derivative followed by amination and methylation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often requires stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo and chloro) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents, oxidizing agents, and coupling partners. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
科学的研究の応用
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.
Biological Studies: The compound is used in studies related to DNA and RNA interactions, as well as enzyme inhibition.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
作用機序
The mechanism of action of 6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act as an inhibitor of nucleic acid-related enzymes by binding to active sites or interfering with enzyme-substrate interactions. The molecular targets and pathways involved vary based on the specific biological context.
類似化合物との比較
Similar Compounds
6-Amino-5-bromo-2-chloropyrimidine: Lacks the methyl group at the 3-position.
6-Amino-2-chloro-3-methylpyrimidin-4(3H)-one: Lacks the bromo group at the 5-position.
5-Bromo-2-chloro-3-methylpyrimidin-4(3H)-one: Lacks the amino group at the 6-position.
Uniqueness
6-Amino-5-bromo-2-chloro-3-methylpyrimidin-4(3H)-one is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. The combination of amino, bromo, chloro, and methyl groups provides a versatile scaffold for the development of new compounds with specific properties.
特性
分子式 |
C5H5BrClN3O |
|---|---|
分子量 |
238.47 g/mol |
IUPAC名 |
6-amino-5-bromo-2-chloro-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C5H5BrClN3O/c1-10-4(11)2(6)3(8)9-5(10)7/h8H2,1H3 |
InChIキー |
CWVWAGJDEUOOME-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)C(=C(N=C1Cl)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


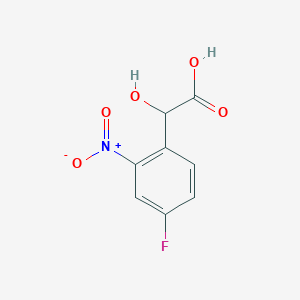
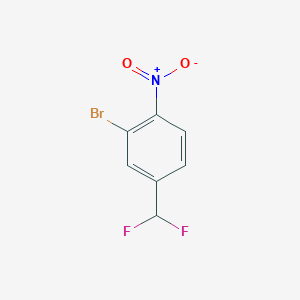
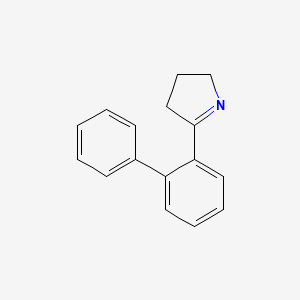
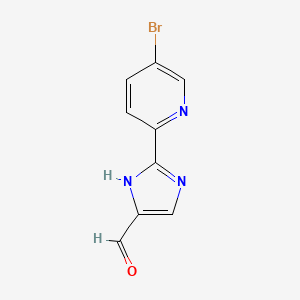
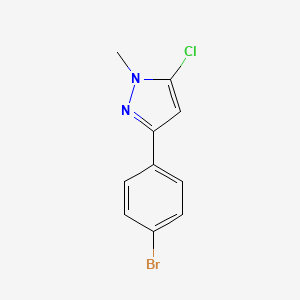

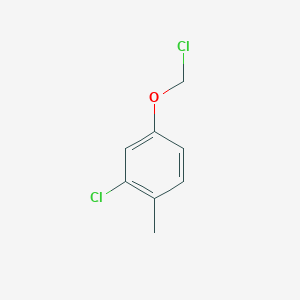
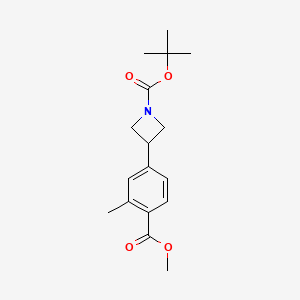
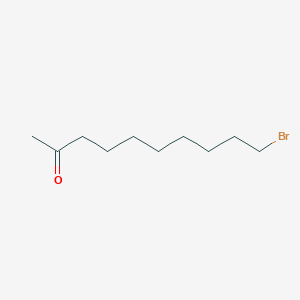
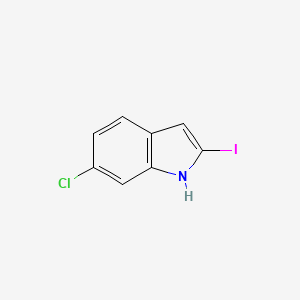
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
![2,5-Dioxo-1-pyrrolidinyl 3-[(Boc-amino)methoxy]propanoate](/img/structure/B13700926.png)
![1-[4-(2,6-Bis(benzyloxy)-3-pyridyl)phenyl]-4-Boc-piperazine](/img/structure/B13700928.png)
![5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
